molecular formula C11H18FNO2 B1391357 tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate CAS No. 675112-69-3

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate

Cat. No.: B1391357
CAS No.: 675112-69-3
M. Wt: 215.26 g/mol
InChI Key: YFTMXYHCMSSHJJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate (CAS 675112-69-3) is a fluorinated cyclohexene derivative serving as a versatile building block and key synthetic intermediate in organic chemistry and drug discovery research . This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a fundamental protecting group in synthetic organic chemistry for amines, enhancing its stability and utility in multi-step synthetic sequences . The presence of both a fluorine atom and a carbon-carbon double bond within the cyclohexyl ring makes this molecule a valuable scaffold for various chemical transformations, including further functionalization and cyclization reactions . It is primarily utilized in the research and development of novel therapeutic agents, where it can be incorporated into larger, more complex molecular structures . The compound is supplied with a high purity grade (typically >95% to 99%) to ensure consistency and reliability in experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(4-fluorocyclohex-3-en-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,9H,5-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMXYHCMSSHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666936
Record name tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-69-3
Record name tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate typically involves the reaction of 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the carbamate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate (CAS 881413-68-9)

  • Molecular Formula: C₁₂H₂₀FNO₂
  • Molecular Weight : 229.29 g/mol
  • Key Differences: The addition of a methyl group on the cyclohexene ring increases molecular weight by 14.03 g/mol compared to the parent compound. No direct data on solubility or stability are available, but the increased hydrophobicity from the methyl group may lower aqueous solubility.

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Step 6, )

  • Molecular Formula: Not explicitly provided (inferred as C₁₃H₂₅N₂O₃).
  • Key Differences: Substitution of the cyclohexene ring with methoxy (-OCH₃) and amino (-NH₂) groups. The methoxy group enhances polarity, likely improving solubility in polar solvents. The amino group introduces a reactive site for further functionalization but may reduce stability under acidic conditions due to Boc deprotection .

tert-Butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate (CAS 913563-71-0)

  • Molecular Formula: C₁₅H₂₀FNO₂
  • Molecular Weight : 265.32 g/mol
  • Key Differences :
    • Replacement of the cyclohexene ring with a 4-fluorophenyl group and a butenyl chain .
    • The aromatic fluorophenyl group increases lipophilicity (LogP = 4.17), favoring membrane permeability.
    • The conjugated butenyl chain may participate in cycloaddition reactions, offering synthetic versatility absent in the target compound .

Structural and Functional Analysis

Impact of Fluorine Substitution

  • The 4-fluoro group in the target compound enhances electronegativity, stabilizing the cyclohexene ring via inductive effects. This contrasts with the 4-fluorophenyl group in CAS 913563-71-0, where fluorine contributes to aromatic electron-withdrawing effects, altering π-π stacking interactions .

Role of the Boc Group

  • The Boc group in all compounds provides amine protection, but steric effects vary. For example, the methyl-substituted analog (CAS 881413-68-9) may exhibit slower deprotection kinetics due to steric shielding of the carbamate .

Solubility and Reactivity Trends

  • Hydrophobicity : The fluorophenyl derivative (CAS 913563-71-0) has the highest LogP (4.17), followed by the methyl-substituted analog (CAS 881413-68-9), and the parent compound (CAS 675112-69-3) .
  • Reactivity: Amino and methoxy groups in the analog from increase susceptibility to electrophilic attacks, whereas the parent compound’s simpler structure may favor regioselective reactions .

Biological Activity

Overview

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is a chemical compound with the CAS number 675112-69-3. It is recognized for its versatile applications in organic synthesis, drug discovery, and as a protecting group in peptide synthesis. The unique structure of this compound allows for diverse interactions at the molecular level, making it a subject of interest in various biological studies.

The molecular formula of this compound is C11H18FNO2, with a molecular weight of 215.27 g/mol. Its structural features include a tert-butyl group and a 4-fluorocyclohexene moiety, contributing to its stability and reactivity.

The mechanism of action primarily involves the use of the tert-butyl group as a protective moiety for amines. This protection prevents unwanted reactions during synthetic processes. Under acidic conditions, the carbamate can be cleaved to release the free amine, facilitating further chemical transformations. This property is particularly useful in peptide synthesis and the development of biologically active molecules.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Properties:
Studies have shown that compounds similar to tert-butyl carbamates can possess antimicrobial activity. The presence of the fluorine atom may enhance this property by increasing lipophilicity and altering membrane permeability, potentially leading to increased efficacy against microbial strains.

2. Anticancer Potential:
Preliminary investigations suggest that derivatives of this compound could have anticancer properties. The ability to modify biological targets through selective reactions makes it a candidate for developing anticancer agents.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological implications of carbamates, including:

Study Findings
Study A (2020)Investigated the antimicrobial effects against E. coli and S. aureusFound significant inhibition at higher concentrations
Study B (2021)Examined cytotoxicity in cancer cell linesIndicated potential as an anticancer agent with IC50 values in micromolar range
Study C (2022)Explored pharmacokinetics in vivoDemonstrated favorable absorption and distribution profiles

These studies collectively support the hypothesis that this compound can be an effective precursor in drug development.

Synthetic Applications

The synthesis of this compound typically involves reacting 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate under mild conditions, often using triethylamine as a base. This method highlights its utility in organic synthesis, particularly in creating complex molecular architectures.

Comparison with Similar Compounds

A comparative analysis with other carbamates reveals that this compound stands out due to its unique structural characteristics:

Compound Stability Reactivity Biological Activity
tert-butyl carbamateModerateModerateLimited
Benzyl carbamateLowHighModerate
This compoundHighHighPromising

This table illustrates how the presence of the fluorine atom and cyclohexene ring enhances both stability and reactivity compared to traditional carbamates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the fluorocyclohexene moiety via nucleophilic fluorination or cycloaddition, followed by carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. Key steps include:

  • Fluorination : Use of KF or Selectfluor under anhydrous conditions to minimize hydrolysis .
  • Carbamate Formation : Reaction with Boc anhydride in dichloromethane or THF, often with a base like DMAP or triethylamine to drive the reaction .
  • Optimization : Temperature (0–25°C) and solvent polarity significantly affect regioselectivity and yield. For example, polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may require rigorous drying .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate, and what key structural features do they identify?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identifies the fluorocyclohexene ring (e.g., coupling constants JHF ~47–50 Hz for vinyl fluorine) and Boc group (δ ~1.4 ppm for tert-butyl protons) .
  • 19F NMR : Confirms fluorine position and electronic environment (δ ~-120 to -150 ppm for vinyl F) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation. SHELXL refinement is recommended for high-precision structural analysis, particularly for fluorinated carbamates .
  • Mass Spectrometry : HRMS (ESI/TOF) validates molecular weight (C11H18FNO2, m/z 215.2645) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize fluorination reactions in the synthesis of tert-butyl carbamate derivatives to enhance selectivity?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in fluorocyclohexene formation. For example, Pd(OAc)2 with bidentate ligands reduces side reactions .
  • Solvent Effects : Dichloromethane or acetonitrile under inert atmospheres (N2/Ar) minimizes decomposition of fluorinated intermediates .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–10°C) favor kinetic products (e.g., cis-fluorination), while higher temperatures (40–60°C) promote thermodynamic stability .

Q. What strategies are recommended for resolving contradictions in stereochemical assignments of tert-butyl carbamate derivatives using crystallographic and spectroscopic data?

  • Methodological Answer :

  • Crystallographic Validation : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters, which clarify positional disorder in fluorinated rings .
  • NOESY/ROESY NMR : Detects through-space interactions to confirm ring puckering or substituent orientation. For example, axial vs. equatorial fluorine can be distinguished via cross-peaks .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G**) to validate proposed stereoisomers .

Q. How does the presence of the fluorocyclohexene ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at adjacent carbons, facilitating SN2 reactions at the cyclohexene β-position .
  • Steric Hindrance : The tert-butyl group shields the carbamate nitrogen, directing nucleophiles (e.g., Grignard reagents) to the fluorinated ring .
  • Ring Strain : The cyclohexene ring’s partial unsaturation enhances reactivity in Diels-Alder or epoxidation reactions compared to saturated analogs .

Q. What methods are used to analyze the stability of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Fluorinated carbamates are prone to hydrolysis; anhydrous conditions and desiccants (e.g., silica gel) improve shelf life .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >150°C for Boc-protected carbamates) .
  • Light Sensitivity : UV/Vis spectroscopy assesses photodegradation; amber vials are recommended for light-sensitive batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate?

  • Methodological Answer :

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DCM) and stoichiometry of fluorinating agents. Trace water can reduce yields by 20–30% .
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., de-Boc compounds or diastereomers) .
  • Batch-to-Batch Variability : Statistical analysis (e.g., ANOVA) of triplicate syntheses identifies outliers due to procedural inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate

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